molecular formula C14H17BrN2O2 B12170257 N-(4-bromophenyl)-3-(cyclobutylformamido)propanamide

N-(4-bromophenyl)-3-(cyclobutylformamido)propanamide

Cat. No.: B12170257
M. Wt: 325.20 g/mol
InChI Key: JVWPOAWVCPPERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-3-(cyclobutylformamido)propanamide is an organic compound characterized by the presence of a bromophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(cyclobutylformamido)propanamide typically involves the reaction of 4-bromophenylamine with cyclobutylformamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(cyclobutylformamido)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(4-bromophenyl)-3-(cyclobutylformamido)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(cyclobutylformamido)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)propanamide: Shares the bromophenyl group but lacks the cyclobutylformamido moiety.

    N-(4-bromophenyl)thiourea: Contains a thiourea group instead of the propanamide backbone.

Uniqueness

N-(4-bromophenyl)-3-(cyclobutylformamido)propanamide is unique due to the presence of both the bromophenyl and cyclobutylformamido groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

IUPAC Name

N-[3-(4-bromoanilino)-3-oxopropyl]cyclobutanecarboxamide

InChI

InChI=1S/C14H17BrN2O2/c15-11-4-6-12(7-5-11)17-13(18)8-9-16-14(19)10-2-1-3-10/h4-7,10H,1-3,8-9H2,(H,16,19)(H,17,18)

InChI Key

JVWPOAWVCPPERO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NCCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.